Endomorphin 2 (TFA)
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Overview
Description
Endomorphin 2 (trifluoroacetate) is an endogenous opioid peptide and one of the two endomorphins. It has the amino acid sequence tyrosyl-prolyl-phenylalanyl-phenylalaninamide. Endomorphin 2 is a high-affinity, highly selective agonist of the μ-opioid receptor. It is primarily found in the spinal cord and lower brainstem, where it plays a significant role in pain modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endomorphin 2 can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .
Industrial Production Methods
Industrial production of endomorphin 2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide .
Chemical Reactions Analysis
Types of Reactions
Endomorphin 2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the phenylalanine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Oxidation: Dityrosine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Endomorphin 2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opioids.
Industry: Used in the development of new opioid receptor agonists and antagonists
Mechanism of Action
Endomorphin 2 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. Additionally, endomorphin 2 induces the release of dynorphin A and [Met]enkephalin, which activate κ- and δ-opioid receptors, respectively .
Comparison with Similar Compounds
Endomorphin 2 is compared with other endogenous opioid peptides such as:
Endomorphin 1: Similar structure but different amino acid sequence (tyrosyl-prolyl-tryptophyl-phenylalaninamide).
β-Endorphin: A longer peptide with a different sequence and broader receptor affinity.
Enkephalins: Shorter peptides with different sequences and receptor affinities.
Endomorphin 2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a promising candidate for developing new analgesics with reduced side effects .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJAQAAWBPIPNC-ZLYCMTQRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F3N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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